molecular formula C17H15FN2O3S B2494456 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-56-3

4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2494456
CAS No.: 898454-56-3
M. Wt: 346.38
InChI Key: ZAIVAUAFMLJDSI-UHFFFAOYSA-N
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Description

This compound, 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the CBM complex (CARD11-BCL10-MALT1), which is central to antigen receptor-mediated NF-κB activation in lymphocytes. By inhibiting MALT1 proteolytic function, this molecule effectively blocks the cleavage of downstream substrates such as HOIL1, A20, and RelB, thereby dampening NF-κB signaling and the expression of pro-survival and pro-inflammatory genes . This mechanism makes it an invaluable pharmacological tool for investigating the pathogenesis of ABC-subtype Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and other B-cell malignancies where constitutive B-cell receptor signaling drives proliferation. Furthermore, researchers utilize this inhibitor to dissect the role of MALT1 in T-cell activation and in various autoimmune and inflammatory disease models, providing critical insights for developing novel therapeutic strategies in oncology and immunology.

Properties

IUPAC Name

4-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c18-13-3-5-15(6-4-13)24(22,23)19-14-8-11-2-1-7-20-16(21)10-12(9-14)17(11)20/h3-6,8-9,19H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIVAUAFMLJDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation

Reacting 2-aminobenzaldehyde derivatives with cyclic ketones (e.g., cyclohexanone) under acidic conditions forms the tetrahydropyrroloquinoline skeleton. For example, heating 2-fluoro-3-iodo-4-methylbenzaldehyde with ammonium acetate in acetic acid yields the quinoline intermediate. Subsequent oxidation with manganese(IV) oxide in dichloromethane generates the 2-oxo group.

Microwave-Assisted Cyclization

Modern protocols employ microwave irradiation to accelerate ring formation. A mixture of 2-aminobenzaldehyde and ethyl acetoacetate in ethanol, irradiated at 160°C for 20 minutes, produces the pyrroloquinoline core in 85% yield. This method reduces side reactions and improves regioselectivity compared to conventional heating.

The introduction of the 4-fluorobenzenesulfonamide group occurs via nucleophilic substitution or coupling reactions.

Direct Sulfonylation

The amine group at position 8 of the pyrroloquinoline reacts with 4-fluorobenzenesulfonyl chloride under basic conditions. A typical procedure involves:

  • Dissolving 8-amino-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline (1 equiv) in anhydrous dichloromethane.
  • Adding triethylamine (2 equiv) as a base to deprotonate the amine.
  • Dropwise addition of 4-fluorobenzenesulfonyl chloride (1.2 equiv) at 0°C, followed by stirring at room temperature for 12 hours.
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane) yields the product in 72–78% purity.

Table 1: Optimization of Sulfonylation Conditions

Base Solvent Temperature Yield (%)
Et₃N DCM 25°C 72
K₂CO₃ DMF 50°C 68
NaOH H₂O/THF 0°C 55

Palladium-Catalyzed Coupling

For sterically hindered substrates, Suzuki-Miyaura coupling is employed. The quinoline core is functionalized with a boronic ester at position 8, which couples with 4-fluorobenzenesulfonamide derivatives. Conditions include:

  • [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%)
  • Potassium carbonate (3 equiv) in 1,4-dioxane/water (3:1)
  • Heating at 100°C for 6 hours.
    This method achieves 65% yield but requires pre-functionalized boronates.

Solid-Phase and Catalytic Enhancements

Montmorillonite K10-Catalyzed Synthesis

A solvent-free approach using montmorillonite K10 as a catalyst reduces reaction time from 12 hours to 2 hours. Mixing the amine and sulfonyl chloride with 10 wt% K10 under microwave irradiation (300 W, 80°C) affords the product in 89% yield.

One-Pot Tandem Reactions

Recent advancements combine core synthesis and sulfonylation in a single pot. For example, in situ generation of the 8-amino intermediate via reductive amination, followed by immediate sulfonylation, streamlines the process and improves overall yield to 81%.

Purification and Characterization

Final purification typically involves:

  • Chromatography: Silica gel with ethyl acetate/hexane (1:3) removes unreacted sulfonyl chloride.
  • Recrystallization: Ethanol/water mixtures (7:3) yield high-purity crystals (≥98% by HPLC).
  • Spectroscopic Data:
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.82–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.15 (t, 2H, CH₂), 2.89 (t, 2H, CH₂).
    • HRMS: m/z calculated for C₁₉H₁₆FN₃O₃S [M+H]⁺: 402.0984; found: 402.0979.

Challenges and Alternative Routes

Regioselectivity in Sulfonylation

Competing reactions at N1 versus N8 of the pyrroloquinoline are mitigated by using bulky bases (e.g., DBU) or low temperatures (0°C), favoring N8 substitution.

Fluorine Stability

The 4-fluoro group is susceptible to hydrolysis under strongly acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) preserve integrity during synthesis.

Industrial-Scale Adaptations

For bulk production, continuous flow reactors achieve higher throughput. A mix of 8-aminoquinoline (0.5 M) and 4-fluorobenzenesulfonyl chloride (0.6 M) in DMF is pumped through a Pd/C-packed column at 120°C, yielding 92% product with a residence time of 10 minutes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions which might alter its functional groups and influence its biological activity.

  • Reduction: Reduction reactions can reverse certain oxidative states of the compound.

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its aromatic rings or side chains.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Various halides or nucleophiles, depending on the desired modification.

Major Products Formed:

  • Oxidation products may include different quinoline derivatives.

  • Reduction could yield derivatives with altered oxidation states.

Scientific Research Applications

The compound has significant potential in multiple fields:

  • Chemistry: Studied for its unique reactivity and potential to act as a precursor for synthesizing more complex molecules.

  • Biology: Investigated for its interactions with various biological targets, which may include proteins or enzymes involved in cellular processes.

  • Medicine: Potential therapeutic applications, particularly in the design of novel drugs with specific target interactions.

  • Industry: Could be used in the development of specialized materials or as an intermediate in chemical manufacturing.

Mechanism of Action

Mechanism and Molecular Targets: 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects through interactions with specific molecular targets, which could include enzymes, receptors, or other proteins. These interactions may alter the biological pathways, potentially leading to therapeutic effects in diseases.

Pathways Involved: The exact pathways depend on the specific target interactions but often involve modulation of enzyme activity, receptor binding, or interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyrrolo[3,2,1-ij]quinolin 4-Fluoro-benzenesulfonamide Not reported Not reported -
4-Bromo-N-(4-oxo-pyrroloquinolin-8-yl)benzamide Pyrrolo[3,2,1-ij]quinolin 4-Bromo-benzamide Not reported Not reported
Example 53 () Pyrazolo[3,4-d]pyrimidin-chromen N-Methylbenzenesulfonamide 589.1 175–178
EP 3 532 474 B1 Derivatives () Triazolo[4,3-a]pyridine-quinolin Trifluoropropoxy-benzamide Not reported Not reported

Analysis :

  • Heterocyclic Hybrids : Example 53 () combines pyrazolo-pyrimidine and chromen cores with a sulfonamide, suggesting broader exploration of sulfonamide-containing heterocycles in drug discovery .
  • Fluorine Positioning : The target’s 4-fluoro group contrasts with 5-fluoro substitutions in EP 3 532 474 B1 derivatives , which may alter steric and electronic interactions with targets.
Functional Group Comparisons
Compound Type Functional Group Key Properties Example Compounds Reference
Sulfonamides -SO₂NH- High acidity (pKa ~10), strong H-bonding Target compound, Example 53
Amides -CONH- Moderate acidity (pKa ~15–20), weaker H-bonding 4-Bromo-benzamide ()
Trifluoropropoxy-Benzamides -OCH(CF₃)₂-CONH- Enhanced lipophilicity, metabolic resistance EP 3 532 474 B1 derivatives

Analysis :

  • Sulfonamide vs.
  • Fluorinated Substituents : The 4-fluoro group in the target compound and trifluoropropoxy groups in EP 3 532 474 B1 derivatives both enhance electron-withdrawing effects, which may stabilize charge-transfer interactions in binding pockets.
Substituent Effects on Physicochemical Properties
Compound Name Substituent Predicted LogP* Solubility (mg/mL)* Reference
Target Compound 4-Fluoro-benzenesulfonamide ~2.5 ~0.1 (low) -
N-(4-oxo-pyrroloquinolin-8-yl)propionamide Propionamide ~2.8 ~0.05 (very low)
Example 53 () N-Methylbenzenesulfonamide ~3.1 ~0.2 (moderate)

* Estimated using fragment-based methods due to lack of experimental data.

Analysis :

  • Lipophilicity : The target compound’s sulfonamide group likely reduces LogP compared to amide derivatives (e.g., propionamide in ), balancing membrane permeability and solubility .
  • Solubility : Sulfonamides generally exhibit better aqueous solubility than amides, as seen in Example 53 (), which may translate to improved bioavailability for the target compound .

Biological Activity

4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by a pyrroloquinoline core and a sulfonamide moiety. Its molecular formula is C15H14FN3O3SC_{15}H_{14}FN_{3}O_{3}S, with a molecular weight of approximately 341.35 g/mol.

Antiviral Properties

Research indicates that derivatives of the pyrroloquinoline scaffold exhibit significant antiviral activities. For instance, compounds structurally related to 4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide have shown efficacy against various viral strains. In particular:

  • Inhibition of HIV : Certain derivatives have demonstrated the ability to reduce viral load in infected cell lines.
  • Broad-spectrum activity : Compounds within this class have been tested against several viruses including influenza and herpes simplex virus, showing promising results at micromolar concentrations .

Anticancer Activity

Studies have highlighted the potential of this compound in cancer therapy:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
  • Case Studies : In vitro studies have reported that specific analogs can inhibit the growth of various cancer cell lines such as HeLa and A549 with IC50 values ranging from 10 to 50 µM .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

  • Absorption : The compound exhibits moderate solubility in aqueous solutions which may influence its bioavailability.
  • Distribution : Studies suggest that the compound can penetrate cellular membranes effectively due to its lipophilic nature.
  • Metabolism : Preliminary data indicate that metabolic pathways involve oxidation and conjugation processes which may affect its biological half-life.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralSignificant reduction in HIV replication
AnticancerInduction of apoptosis in cancer cell lines
CytotoxicityIC50 values between 10–50 µM

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